molecular formula C11H14N2O4 B6149841 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate CAS No. 1486307-09-8

1,3-diethyl 2-(pyrimidin-5-yl)propanedioate

Cat. No.: B6149841
CAS No.: 1486307-09-8
M. Wt: 238.24 g/mol
InChI Key: MSFHREOHYRTZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-diethyl 2-(pyrimidin-5-yl)propanedioate is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate typically involves the reaction of pyrimidine derivatives with diethyl malonate under specific conditions. One common method is the condensation reaction between pyrimidine-5-carboxaldehyde and diethyl malonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-diethyl 2-(pyrimidin-5-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

1,3-diethyl 2-(pyrimidin-5-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl 2-(pyrimidin-5-yl)propanedioate
  • 1,3-diethyl 2-(pyridine-5-yl)propanedioate
  • 1,3-diethyl 2-(pyrimidin-4-yl)propanedioate

Uniqueness

1,3-diethyl 2-(pyrimidin-5-yl)propanedioate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity

Biological Activity

1,3-Diethyl 2-(pyrimidin-5-yl)propanedioate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key data.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

C1H1N1O4\text{C}_1\text{H}_1\text{N}_1\text{O}_4

It features a pyrimidine ring, which is known for its diverse biological properties, and a propanedioate moiety that may enhance its pharmacological profile. The synthesis of this compound typically involves the reaction of pyrimidine derivatives with diethyl malonate under specific conditions to yield the desired product.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives of pyrimidine have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that certain pyrimidine-based compounds can inhibit cancer cell proliferation, with IC50 values often in the low micromolar range.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF7 (breast cancer)4.5Inhibition of DNA synthesis
Compound BA2780 (ovarian cancer)7.0Induction of apoptosis
Compound CHepG2 (liver cancer)5.2Cell cycle arrest

These findings suggest that the structural features of pyrimidine derivatives, such as those found in this compound, may contribute to their anticancer activity by targeting specific cellular pathways involved in tumor growth.

Enzyme Inhibition

Pyrimidine derivatives have also been explored for their ability to inhibit various enzymes associated with disease processes. For example, some studies have reported that compounds similar to this compound can act as inhibitors of protein kinases, which play crucial roles in signal transduction pathways.

In a recent study, a series of pyrimidine-based compounds were evaluated for their inhibitory effects on ERK5 kinase activity:

Compound Kinase Inhibition IC50 (nM) Selectivity
Compound D250High
Compound E150Moderate

These results indicate that modifications to the pyrimidine structure can significantly enhance enzyme inhibition potency and selectivity.

Case Study 1: Anticancer Activity in MCF7 Cells

In a controlled study assessing the cytotoxic effects of this compound on MCF7 breast cancer cells, researchers found that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized an MTT assay to quantify cell proliferation and determined an IC50 value of approximately 4.5 µM.

Case Study 2: ERK5 Kinase Inhibition

Another investigation focused on the ability of pyrimidine derivatives to inhibit ERK5 kinase activity. Compounds were tested in vitro using HeLa cell lines, revealing that certain derivatives exhibited potent inhibition with IC50 values ranging from 150 nM to over 300 nM. This suggests potential therapeutic applications in diseases where ERK5 is implicated.

Properties

CAS No.

1486307-09-8

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

diethyl 2-pyrimidin-5-ylpropanedioate

InChI

InChI=1S/C11H14N2O4/c1-3-16-10(14)9(11(15)17-4-2)8-5-12-7-13-6-8/h5-7,9H,3-4H2,1-2H3

InChI Key

MSFHREOHYRTZDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CN=CN=C1)C(=O)OCC

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.